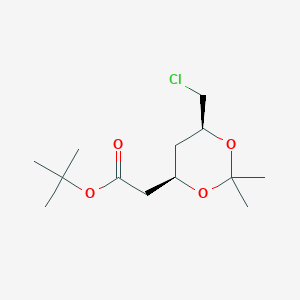

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依拉鲁卡斯特是一种由诺华制药公司开发的小分子药物。它是一种半胱氨酰白三烯受体拮抗剂(CysLT1 拮抗剂)和磷脂酶 A2 组 IVA(PLA2G4A)抑制剂。 该化合物主要用于治疗呼吸系统疾病,特别是哮喘的潜在治疗应用 .

准备方法

依拉鲁卡斯特的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是诺华的专有技术,未公开发布。 据悉,该化合物是通过一系列涉及色酮羧酸衍生物的有机反应合成的 .

化学反应分析

依拉鲁卡斯特会发生各种化学反应,包括:

氧化: 依拉鲁卡斯特在特定条件下可以被氧化,形成氧化衍生物。

还原: 该化合物可以被还原,生成还原形式。

取代: 依拉鲁卡斯特可以发生取代反应,特别是在色酮羧酸部分。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂。

科学研究应用

化学: 用作模型化合物来研究半胱氨酰白三烯受体拮抗剂的行为。

生物学: 研究其对白三烯途径的影响及其调节炎症反应的潜力。

医学: 主要研究其在治疗哮喘和其他呼吸系统疾病中的治疗潜力,通过抑制白三烯介导的支气管收缩和炎症。

工业: 靶向白三烯途径的新药开发中的潜在应用.

作用机制

依拉鲁卡斯特通过拮抗半胱氨酰白三烯受体 1(CysLT1)和抑制磷脂酶 A2 组 IVA(PLA2G4A)发挥作用。通过阻断 CysLT1,依拉鲁卡斯特阻止了半胱氨酰白三烯的结合,半胱氨酰白三烯是呼吸道支气管收缩、粘液分泌和炎症的有效介质。 这种作用有助于减轻哮喘和其他呼吸系统疾病的症状 .

相似化合物的比较

生物活性

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester, with the CAS number 154026-94-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is C13H23ClO4, with a molecular weight of 278.77 g/mol. It features a dioxane ring structure that contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H23ClO4 |

| Molecular Weight | 278.77 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 326.2 ± 22.0 °C |

| Flash Point | 113.6 ± 21.3 °C |

The biological activity of this compound primarily involves its interaction with cellular pathways and potential inhibition of specific enzymes. The presence of the chloromethyl group enhances its electrophilic character, which may facilitate interactions with nucleophiles in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest at the G1 phase.

Table: Summary of In Vitro Biological Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18 | Inhibition of proliferation |

In Vivo Studies

In animal models, the compound has been evaluated for its anti-inflammatory properties. Administration in mice led to a significant reduction in edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Effects in Mice

A study involving the administration of this compound showed a dose-dependent reduction in paw edema in mice models:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Toxicological Profile

The toxicological assessments indicate that while the compound exhibits promising biological activities, it also possesses some cytotoxic effects at higher concentrations. The LD50 value in rodent studies is reported to be approximately 300 mg/kg, indicating moderate toxicity.

属性

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431508 |

Source

|

| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-94-5 |

Source

|

| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。